molecular formula C4H7ClIN3 B6193784 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 2680527-79-9

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B6193784
CAS No.: 2680527-79-9
M. Wt: 259.5
InChI Key:
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Description

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 3, a methyl group at position 1, and an amine group at position 5, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the iodination of 1-methyl-1H-pyrazol-5-amine. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an aqueous medium. The reaction is usually performed at room temperature to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-azido-1-methyl-1H-pyrazol-5-amine or 3-cyano-1-methyl-1H-pyrazol-5-amine can be formed.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Deiodinated or modified amine derivatives.

Scientific Research Applications

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the iodine atom can enhance its binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the iodine atom.

    1-methyl-1H-pyrazol-5-amine: Similar structure but lacks the iodine atom.

    3-iodo-1H-pyrazol-5-amine: Similar structure but lacks the methyl group.

Uniqueness

The presence of both the iodine atom and the methyl group in 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride makes it unique. The iodine atom can participate in halogen bonding, enhancing its binding affinity in biological systems, while the methyl group can influence its solubility and reactivity.

Properties

CAS No.

2680527-79-9

Molecular Formula

C4H7ClIN3

Molecular Weight

259.5

Purity

95

Origin of Product

United States

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